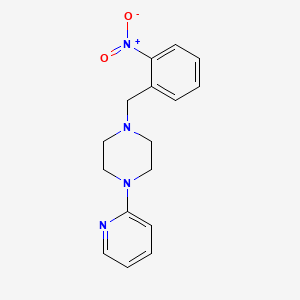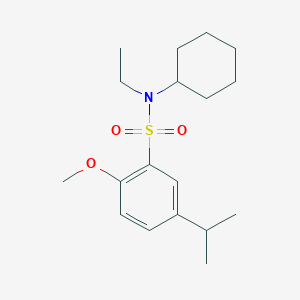
N'-cinnamoyl-3-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cinnamoyl-3-methoxybenzohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazides and is synthesized by the reaction of cinnamic acid and 3-methoxybenzohydrazide. The compound is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-cinnamoyl-3-methoxybenzohydrazide involves the inhibition of pro-inflammatory cytokines, scavenging of free radicals, and induction of apoptosis in cancer cells. The compound inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide induces apoptosis in cancer cells by inhibiting the activity of HDACs and increasing the acetylation of histones.
Biochemical and Physiological Effects:
N-cinnamoyl-3-methoxybenzohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide induces apoptosis in cancer cells by inhibiting the activity of HDACs and increasing the acetylation of histones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cinnamoyl-3-methoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential therapeutic agent. However, there are also some limitations to using N-cinnamoyl-3-methoxybenzohydrazide in lab experiments. The compound is not very water-soluble, which can make it difficult to use in aqueous systems. Moreover, the compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on N-cinnamoyl-3-methoxybenzohydrazide. One potential area of research is to investigate the compound's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to study the compound's potential as an antioxidant in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Moreover, further research can be conducted to investigate the compound's potential as an anticancer agent in vivo and to understand its pharmacokinetics and toxicity.
Métodos De Síntesis
The synthesis of N-cinnamoyl-3-methoxybenzohydrazide involves the reaction of cinnamic acid and 3-methoxybenzohydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is obtained by filtration and purification through column chromatography.
Aplicaciones Científicas De Investigación
N-cinnamoyl-3-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and increasing the acetylation of histones.
Propiedades
IUPAC Name |
3-methoxy-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-8-14(12-15)17(21)19-18-16(20)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBHTCFXWHEYTO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methoxy-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)




![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)
![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)